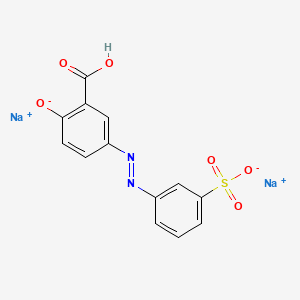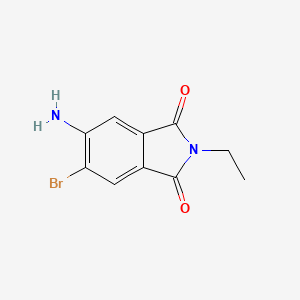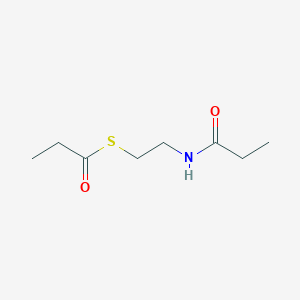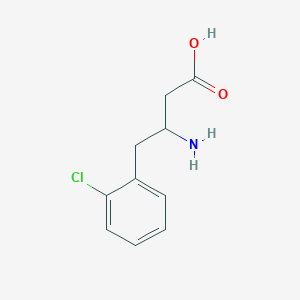
Mordant Yellow 66
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mordant Yellow 66, also known as sodium (E)-3-((3-carboxy-4-hydroxyphenyl)diazenyl)benzenesulfonate, is a synthetic azo dye. It is primarily used in textile dyeing and printing due to its ability to form strong complexes with metal ions, which enhances the dye’s fastness properties. This compound is part of the mordant dye class, which requires a mordant to fix the dye onto the fabric.
准备方法
Synthetic Routes and Reaction Conditions: Mordant Yellow 66 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, typically 3-aminobenzoic acid, in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 4-hydroxybenzenesulfonic acid under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale batch reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The final product is isolated through filtration, washed to remove impurities, and dried to obtain the dye in its solid form.
化学反应分析
Types of Reactions: Mordant Yellow 66 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo bond can be reduced to form aromatic amines, which can further react to form other compounds.
Substitution: The sulfonate and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Products may include sulfonic acids and carboxylic acids.
Reduction: Aromatic amines are the primary products.
Substitution: Various substituted aromatic compounds can be formed.
科学研究应用
Mordant Yellow 66 has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo dye chemistry.
Biology: Employed in histological staining to highlight specific tissue structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Widely used in textile dyeing and printing, as well as in the production of colored plastics and inks.
作用机制
The mechanism of action of Mordant Yellow 66 involves the formation of coordination complexes with metal ions. These complexes enhance the dye’s affinity for the substrate, improving its fastness properties. The dye interacts with the substrate through van der Waals forces, hydrogen bonding, and covalent bonding, depending on the nature of the substrate and the mordant used.
相似化合物的比较
- Mordant Yellow 10
- Mordant Yellow 12
- Mordant Yellow 16
Comparison: Mordant Yellow 66 is unique due to its specific molecular structure, which provides distinct fastness properties and color shades. Compared to Mordant Yellow 10 and Mordant Yellow 12, this compound offers better stability and a broader range of applications in textile dyeing. Mordant Yellow 16, on the other hand, has similar applications but differs in its molecular structure, leading to variations in dyeing properties and color fastness.
属性
分子式 |
C13H8N2Na2O6S |
|---|---|
分子量 |
366.26 g/mol |
IUPAC 名称 |
disodium;3-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C13H10N2O6S.2Na/c16-12-5-4-9(7-11(12)13(17)18)15-14-8-2-1-3-10(6-8)22(19,20)21;;/h1-7,16H,(H,17,18)(H,19,20,21);;/q;2*+1/p-2 |
InChI 键 |
LHSGMJRHVYNSFL-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate](/img/structure/B12281064.png)

![disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate](/img/structure/B12281079.png)
![N-ethyl-4-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12281087.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B12281094.png)
![rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12281097.png)


![3-Amino-3-[4-(trifluoromethyl)phenyl]-2-propenoic acid ethyl ester](/img/structure/B12281128.png)





